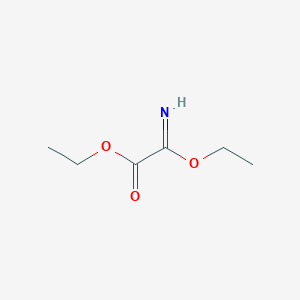

Ethyl 2-ethoxy-2-iminoacetate

描述

属性

IUPAC Name |

ethyl 2-ethoxy-2-iminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-3-9-5(7)6(8)10-4-2/h7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHWMBCJDOGPTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448293 | |

| Record name | Ethyl 2-ethoxy-2-iminoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

816-27-3 | |

| Record name | Ethyl 2-ethoxy-2-iminoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-ethoxy-2-iminoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Applications of Ethyl 2-ethoxy-2-iminoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-ethoxy-2-iminoacetate is a versatile reagent and key building block in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocyclic scaffolds of significant interest to the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity. Detailed experimental protocols for its preparation and its use in the synthesis of 1,2,4-triazoles and pyrimidines are presented. Furthermore, this guide explores its application in the development of kinase inhibitors, highlighting a relevant signaling pathway.

Chemical and Physical Properties

This compound is a liquid at room temperature. It is characterized by the presence of an imino group, an ester, and an ether functionality, which contribute to its reactivity.[1] Proper handling and storage are crucial; it should be stored in a dark place under an inert atmosphere and at low temperatures (-20°C).[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO₃ | [1][2] |

| Molecular Weight | 145.16 g/mol | [1][2] |

| CAS Number | 816-27-3 | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Density | 1.042 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.426 | [1][2] |

| Boiling Point | 151.07 °C at 760 mmHg (Predicted) | [3] |

| Flash Point | 72.4 °C (162.3 °F) | [2] |

| Solubility | Soluble in organic solvents such as ethanol and ether; less soluble in water.[1] | |

| InChI | 1S/C6H11NO3/c1-3-9-5(7)6(8)10-4-2/h7H,3-4H2,1-2H3 | [1][2] |

| InChI Key | DSHWMBCJDOGPTB-UHFFFAOYSA-N | [2] |

| SMILES | N=C(OCC)C(=O)OCC | [2] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show triplets and quartets corresponding to the two ethoxy groups. The chemical shifts would be characteristic of protons on carbons adjacent to oxygen atoms. A broad singlet for the N-H proton of the imino group is also anticipated.

-

¹³C NMR: The carbon NMR spectrum should display signals for the two methyl carbons and two methylene carbons of the ethoxy groups, as well as signals for the carbonyl carbon and the imino carbon.

-

FT-IR: The infrared spectrum is expected to exhibit characteristic absorption bands for the N-H stretch of the imino group (around 3300 cm⁻¹), C=N stretch (around 1650 cm⁻¹), and a strong C=O stretch for the ester group (around 1735 cm⁻¹). C-O stretching bands for the ether and ester groups would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of ethoxy and ethyl groups.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester.[4] In this case, ethyl cyanoformate reacts with ethanol in the presence of a base.[1]

Experimental Protocol: Synthesis via Pinner Reaction

Materials:

-

Ethyl cyanoformate

-

Anhydrous ethanol

-

Sodium ethoxide or potassium carbonate[1]

-

Anhydrous diethyl ether

-

Anhydrous solvent for reaction (e.g., dichloromethane)

Procedure:

-

A solution of ethyl cyanoformate in an anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath.

-

A solution of sodium ethoxide in anhydrous ethanol is added dropwise to the cooled solution of ethyl cyanoformate with continuous stirring. The molar ratio of ethanol to ethyl cyanoformate should be at least 1:1.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours (typically 8-10 hours).[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated to yield crude this compound, which can be further purified by vacuum distillation.

Reactivity and Applications in Heterocyclic Synthesis

The electrophilic nature of the imino and carbonyl carbons makes this compound a valuable precursor for the synthesis of various nitrogen-containing heterocycles. It readily reacts with dinucleophiles in cyclocondensation reactions.

Synthesis of 1,2,4-Triazoles

This compound is a key starting material for the synthesis of 5-substituted 1H-1,2,4-triazole-3-carboxylates.[1] The reaction typically proceeds through the formation of an N-acylamidrazone intermediate by reacting with a carboxylic acid hydrazide.

Materials:

-

This compound

-

Substituted carboxylic acid hydrazide

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

A solution of this compound (1 equivalent) and a substituted carboxylic acid hydrazide (1 equivalent) in ethanol is prepared.

-

A catalytic amount of glacial acetic acid is added to the mixture.

-

The reaction mixture is refluxed for several hours (e.g., 8 hours).[5]

-

Upon cooling, the triazole product often precipitates from the solution.

-

The solid is collected by filtration, washed with cold ethanol, and can be recrystallized from a suitable solvent to afford the pure 3-substituted-1,2,4-triazole.

Synthesis of Pyrimidines

Pyrimidines, another important class of heterocycles in medicinal chemistry, can also be synthesized using this compound. The reaction involves condensation with a suitable three-carbon synthon bearing two nucleophilic centers, such as an amidine or a related derivative.

Materials:

-

This compound

-

Amidine hydrochloride (or other suitable 1,3-dinucleophile)

-

Sodium ethoxide

-

Anhydrous ethanol

Procedure:

-

Sodium metal is dissolved in anhydrous ethanol to prepare a solution of sodium ethoxide.

-

The amidine hydrochloride is added to the sodium ethoxide solution and stirred.

-

This compound is added to the reaction mixture.

-

The mixture is refluxed for several hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is treated with water, and the pH is adjusted to neutral.

-

The precipitated pyrimidine derivative is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization.

Application in Drug Development: Kinase Inhibitors

The heterocyclic scaffolds derived from this compound are prevalent in many biologically active molecules, including kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, particularly cancer. Small molecule kinase inhibitors are a major class of targeted cancer therapeutics.

While a direct signaling pathway for a drug derived specifically from this compound is not explicitly detailed in the provided search results, its utility as a precursor for kinase inhibitors allows us to illustrate a representative pathway targeted by such compounds. For instance, many kinase inhibitors target the JAK-STAT signaling pathway, which is critical for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.

Representative Signaling Pathway: JAK-STAT Pathway Inhibition

The JAK-STAT (Janus kinase - Signal Transducer and Activator of Transcription) pathway is a key signaling cascade for a wide array of cytokines and growth factors. Its aberrant activation is a hallmark of various cancers and autoimmune disorders.

Workflow of the JAK-STAT Pathway:

-

Ligand Binding: A cytokine binds to its specific receptor on the cell surface.

-

Receptor Dimerization and JAK Activation: This binding induces dimerization of the receptor chains, bringing the associated JAKs into close proximity. The JAKs then phosphorylate and activate each other.

-

STAT Phosphorylation: The activated JAKs phosphorylate specific tyrosine residues on the intracellular domain of the receptor.

-

STAT Dimerization and Nuclear Translocation: STAT proteins, which are present in the cytoplasm, are recruited to these phosphorylated sites and are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. These genes are often involved in cell proliferation, differentiation, and survival.

A kinase inhibitor synthesized from a pyrimidine or triazole scaffold (derivable from this compound) can be designed to bind to the ATP-binding site of the JAK kinase, preventing the phosphorylation and activation of the STAT proteins. This effectively blocks the downstream signaling cascade and inhibits the expression of target genes, leading to a therapeutic effect.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique chemical structure allows for the efficient construction of a variety of heterocyclic systems that are of high interest in drug discovery and development. The methodologies presented in this guide provide a framework for its synthesis and application, particularly in the generation of potential therapeutic agents such as kinase inhibitors. Further exploration of the reactivity of this compound is likely to lead to the discovery of novel synthetic routes and new classes of biologically active molecules.

References

An In-depth Technical Guide to Ethyl 2-ethoxy-2-iminoacetate

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of Ethyl 2-ethoxy-2-iminoacetate, a valuable intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Molecular Structure and Identifiers

This compound is an organic compound featuring an imino group, an ester, and an ether functional group. Its chemical structure is characterized by a central acetate backbone with an ethoxy group and an imino group attached to the alpha-carbon.

Below is a two-dimensional representation of the molecular structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 816-27-3[1][2] |

| Molecular Formula | C6H11NO3[1][2][3] |

| Canonical SMILES | CCOC(=N)C(=O)OCC[1][2][3] |

| InChI | 1S/C6H11NO3/c1-3-9-5(7)6(8)10-4-2/h7H,3-4H2,1-2H3[1][3] |

| InChIKey | DSHWMBCJDOGPTB-UHFFFAOYSA-N[1][2] |

| IUPAC Name | This compound[3] |

| Synonyms | (1-Ethoxyformimidoyl)formic acid ethyl ester, 2-Ethoxy-2-iminoacetic acid ethyl ester, Ethyl 1-carbethoxyformimidate, Ethyl carboethoxyformidimate, Ethyl ethoxycarbonylformimidate, Ethyl ethoxyiminoacetate[3] |

Physicochemical Properties

This compound is a liquid at room temperature.[3] A summary of its key physicochemical properties is presented in the table below.

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 145.16 g/mol [1][3] |

| Density | 1.042 g/mL at 25 °C[1] |

| Boiling Point | 151.1 ± 23.0 °C at 760 mmHg |

| Refractive Index | 1.426 at 20 °C[1] |

| Flash Point | 72.4 °C |

| LogP | 0.80 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 5 |

| Polar Surface Area | 59.38 Ų |

Synthesis Protocols

The primary method for the synthesis of this compound involves the reaction of ethyl cyanoformate with ethanol in the presence of a base.[3] Another reported synthetic route is the reaction of this compound with 1,2-diaminopyridinium iodide in ethanol.[3]

Experimental Protocol: Synthesis from Ethyl Cyanoformate and Ethanol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Ethyl cyanoformate

-

Anhydrous ethanol

-

Sodium ethoxide or Potassium carbonate (as a base)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoformate in an excess of anhydrous ethanol.

-

Addition of Base: To the stirred solution, slowly add a catalytic amount of a suitable base, such as sodium ethoxide or potassium carbonate.

-

Reflux: Heat the reaction mixture to reflux (approximately 70-100 °C) and maintain the reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and wash with brine. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation.

Spectroscopic Data

Table 3: Predicted Spectroscopic Data

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | Signals corresponding to the two ethoxy groups (triplets and quartets), and a broad singlet for the imino proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, the imino carbon, and the carbons of the two ethoxy groups. |

| IR Spectroscopy | Characteristic absorption bands for the C=N (imino) stretch, C=O (ester) stretch, and C-O (ether and ester) stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 145.16, along with fragmentation patterns characteristic of the loss of ethoxy and ethyl groups. |

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both an imino and an ester group, allows for a range of chemical transformations, making it a valuable building block for the creation of complex molecular architectures.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. The compound should be stored in a cool, dry, and dark place under an inert atmosphere.[3]

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-ethoxy-2-iminoacetate from Ethyl Cyanoformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-ethoxy-2-iminoacetate from ethyl cyanoformate. This transformation is a key example of the Pinner reaction, a classic method for the formation of imino esters. This document will detail the reaction mechanism, experimental protocols, and relevant quantitative data, offering valuable insights for researchers in organic synthesis and drug development.

Introduction

This compound is a valuable synthetic intermediate, particularly in the construction of nitrogen-containing heterocyclic compounds, which are prevalent in many pharmaceutical agents.[1] Its synthesis from the readily available starting materials, ethyl cyanoformate and ethanol, makes it an attractive building block for medicinal chemistry and process development. The core of this synthesis is the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile.[2][3]

Reaction Scheme and Mechanism

The synthesis proceeds via the Pinner reaction, where ethyl cyanoformate reacts with ethanol in the presence of an acid catalyst, typically anhydrous hydrogen chloride, to form the hydrochloride salt of this compound. Subsequent neutralization yields the free imino ester.

The mechanism of the Pinner reaction involves the following key steps:

-

Protonation of the Nitrile: The acid catalyst protonates the nitrogen atom of the cyano group, increasing the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack by Alcohol: A molecule of ethanol acts as a nucleophile, attacking the activated nitrile carbon.

-

Proton Transfer: A proton is transferred from the attacking alcohol to the nitrogen atom.

-

Formation of the Imino Ester Salt: The resulting intermediate is the stable hydrochloride salt of the imino ester, known as a Pinner salt.

-

Neutralization: Treatment with a mild base liberates the free this compound.

Experimental Protocols

While a definitive, detailed, and publicly available experimental protocol for this specific transformation is not readily found in the searched literature, the following procedures are based on the general principles of the Pinner reaction and information gathered from various sources. Two primary approaches are described: an acid-catalyzed method to form the hydrochloride salt and a base-mediated variation.

Method 1: Acid-Catalyzed Synthesis (Pinner Reaction)

This is the traditional and most common method for this type of transformation.

Materials:

-

Ethyl cyanoformate

-

Anhydrous ethanol

-

Anhydrous diethyl ether (or other suitable anhydrous solvent)

-

Anhydrous hydrogen chloride gas

-

A mild base for neutralization (e.g., sodium bicarbonate, potassium carbonate)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with a solution of ethyl cyanoformate in anhydrous ethanol and anhydrous diethyl ether. The reaction is typically performed at low temperatures (0 to -5 °C) to control the exothermicity and prevent side reactions.

-

Introduction of HCl: Anhydrous hydrogen chloride gas is bubbled through the stirred solution. The reaction progress can be monitored by the precipitation of the this compound hydrochloride salt.

-

Isolation of the Pinner Salt: Once the reaction is complete, the precipitated salt is collected by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether, and dried in vacuo.

-

Neutralization: The Pinner salt is then suspended in a suitable solvent (e.g., diethyl ether or dichloromethane) and treated with a stoichiometric amount of a mild base (e.g., a saturated aqueous solution of sodium bicarbonate or solid potassium carbonate) with vigorous stirring until the evolution of gas ceases and the salt is fully converted to the free base.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Method 2: Base-Mediated Synthesis

An alternative approach involves the use of a base, which can be advantageous for certain substrates.[1]

Materials:

-

Ethyl cyanoformate

-

Ethanol

-

A base such as sodium ethoxide or potassium carbonate.[1]

-

An appropriate solvent (e.g., ethanol, petroleum ether)

Procedure:

-

Reaction Setup: A solution of ethyl cyanoformate in the chosen solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Base and Alcohol: The base and ethanol are added to the solution.

-

Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature, which can range from low temperatures (0-2 °C) to reflux, for a specified period (e.g., 48 hours).

-

Work-up and Purification: The work-up procedure would involve quenching the reaction, removing the base (e.g., by filtration if solid, or by washing with water), extracting the product into an organic solvent, drying the organic phase, and removing the solvent. The crude product would then be purified, likely by vacuum distillation.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Reactants

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| Ethyl Cyanoformate | C₃H₃NO₂ | 85.06 | 115-116 | 1.003 | 1.384 |

| Ethanol | C₂H₅OH | 46.07 | 78.37 | 0.789 | 1.361 |

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 816-27-3 |

| Molecular Formula | C₆H₁₁NO₃[4] |

| Molecular Weight | 145.16 g/mol [4] |

| Appearance | Liquid[1] |

| Boiling Point | 151 °C[4] |

| Density | 1.042 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.426 |

Table 3: Properties of this compound Hydrochloride

| Property | Value |

| CAS Number | 55149-83-2[5] |

| Molecular Formula | C₆H₁₂ClNO₃[5] |

| Molecular Weight | 181.62 g/mol [5] |

Visualizations

Reaction Pathway: Pinner Reaction

References

- 1. Buy this compound (EVT-1174599) | 816-27-3 [evitachem.com]

- 2. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 3. Pinner Reaction [organic-chemistry.org]

- 4. ruiyitech.com [ruiyitech.com]

- 5. This compound hydrochloride | C6H12ClNO3 | CID 12773119 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methyl-2-oxovaleric Acid (CAS 1460-34-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-oxovaleric acid, also known as α-keto-β-methylvaleric acid, is a critical intermediate in the catabolism of the essential branched-chain amino acid, isoleucine. While a normal metabolite, its accumulation is a key biomarker for the inherited metabolic disorder, Maple Syrup Urine Disease (MSUD), leading to severe neurological damage. This technical guide provides a comprehensive overview of the physicochemical properties, biochemical pathways, analytical methodologies, and pathological implications of 3-Methyl-2-oxovaleric acid. Detailed experimental protocols for its quantification and visualizations of its metabolic and signaling pathways are included to serve as a valuable resource for researchers and professionals in the fields of metabolic diseases and drug development.

Physicochemical and Analytical Properties

3-Methyl-2-oxovaleric acid is a short-chain keto acid. Its properties are summarized in the tables below.

Table 1: Physicochemical Properties of 3-Methyl-2-oxovaleric Acid

| Property | Value | Reference |

| CAS Number | 1460-34-0 | [1] |

| Molecular Formula | C₆H₁₀O₃ | [2] |

| Molecular Weight | 130.14 g/mol | [2] |

| IUPAC Name | 3-methyl-2-oxopentanoic acid | [2] |

| Appearance | White crystalline powder with a slight fruity aroma. | [2] |

| Solubility | Soluble in water and ethanol. | [2] |

| pKa (predicted) | 3.52 | [3] |

| Melting Point | 42°C | [4] |

| Boiling Point | 84°C at 18 mmHg | [4] |

Table 2: Analytical Data for 3-Methyl-2-oxovaleric Acid

| Analytical Method | Key Parameters and Observations |

| GC-MS (as TMS derivative) | Retention Index (non-polar column): 1104, 1124[1] Key Mass Fragments (m/z): 89.0, 82.0, 113.0, 189.0, 85.0 |

| LC-MS/MS | Ionization Mode: Positive or Negative Electrospray Ionization (ESI) Precursor Ion (m/z): Varies with ionization mode and adducts Product Ions (m/z): Requires optimization for specific instrument |

Biochemical Significance and Metabolic Pathway

3-Methyl-2-oxovaleric acid is a key metabolite in the catabolism of the branched-chain amino acid (BCAA) isoleucine.[5] This metabolic process is crucial for energy production and protein turnover.

The catabolism of isoleucine is initiated by a transamination reaction, followed by oxidative decarboxylation of the resulting α-keto acid.[6] The enzyme complex responsible for the irreversible oxidative decarboxylation of 3-Methyl-2-oxovaleric acid is the branched-chain α-keto acid dehydrogenase complex (BCKDC) .[7][8] A deficiency in this enzyme complex leads to the accumulation of BCAAs and their corresponding α-keto acids, including 3-Methyl-2-oxovaleric acid, which is the pathological basis of Maple Syrup Urine Disease (MSUD).[3][9][10]

Below is a diagram illustrating the catabolic pathway of isoleucine, highlighting the central role of 3-Methyl-2-oxovaleric acid.

References

- 1. Human Metabolome Database: Showing metabocard for 3-Methyl-2-oxovaleric acid (HMDB0000491) [hmdb.ca]

- 2. alpha-Keto-beta-methylvaleric acid | C6H10O3 | CID 47 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ymdb.ca [ymdb.ca]

- 4. erndim.org [erndim.org]

- 5. accelachem.com [accelachem.com]

- 6. 3-Methyl-2-oxovalerate | C6H9O3- | CID 4298878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dempochem.com [dempochem.com]

- 8. 3-Methyl-2-oxovaleric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. benchchem.com [benchchem.com]

- 10. P. aeruginosa Metabolome Database: 3-Methyl-2-oxovaleric acid (PAMDB000141) [pseudomonas.umaryland.edu]

Physical properties of Ethyl 2-ethoxy-2-iminoacetate (density, refractive index)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of Ethyl 2-ethoxy-2-iminoacetate (CAS No. 816-27-3), a versatile reagent in organic synthesis. The focus of this document is on its density and refractive index, critical parameters for quality control, reaction monitoring, and process scale-up in research and development settings.

Core Physical Properties

This compound is a liquid at room temperature.[1] Its fundamental physical characteristics are summarized below, providing a baseline for its handling and application in experimental work.

Data Summary

The density and refractive index of this compound have been reported by various suppliers. While there are slight variations in the reported values, they provide a consistent range for these properties.

| Physical Property | Value | Conditions |

| Density | 1.042 g/mL | at 25 °C[1][2] |

| 1.08 g/mL | Not Specified[3] | |

| 1.081 g/cm³ | Not Specified[4] | |

| Refractive Index (n/D) | 1.426 | at 20 °C[1][2] |

| 1.440 | Not Specified[4] |

Experimental Protocols

Accurate determination of physical properties is paramount in chemical research. The following sections detail the standard methodologies for measuring the density and refractive index of liquid organic compounds like this compound.

Density Measurement via Pycnometry

The pycnometer method is a highly precise technique for determining the density of a liquid by measuring the mass of a known volume.[4]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)[4]

-

Analytical balance

-

Thermostatic bath

-

Distilled water (or other reference liquid with a precisely known density)

-

The liquid sample (this compound)

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent, followed by distilled water. Dry the pycnometer completely.

-

Mass of Empty Pycnometer: Accurately weigh the dry, empty pycnometer with its stopper on an analytical balance. Record this mass (m₀).

-

Calibration with a Reference Liquid: Fill the pycnometer with a reference liquid of known density (e.g., distilled water) at a specific temperature. Ensure no air bubbles are trapped. Insert the stopper, allowing excess liquid to emerge from the capillary.

-

Thermostatic Equilibration: Place the filled pycnometer in a thermostatic bath set to the desired temperature (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

-

Mass of Pycnometer with Reference Liquid: Carefully dry the outside of the pycnometer and weigh it. Record this mass (m₁).

-

Cleaning and Drying: Empty and clean the pycnometer as in step 1.

-

Mass of Pycnometer with Sample: Fill the pycnometer with the sample liquid (this compound).

-

Thermostatic Equilibration and Weighing: Repeat steps 4 and 5 for the sample liquid. Record the mass (m₂).

Calculation: The density of the sample liquid (ρₛ) can be calculated using the following formula:

ρₛ = [(m₂ - m₀) / (m₁ - m₀)] * ρᵣ

Where:

-

ρₛ is the density of the sample liquid.

-

m₀ is the mass of the empty pycnometer.

-

m₁ is the mass of the pycnometer filled with the reference liquid.

-

m₂ is the mass of the pycnometer filled with the sample liquid.

-

ρᵣ is the known density of the reference liquid at the experimental temperature.

Refractive Index Measurement via Abbe Refractometer

The Abbe refractometer is a common laboratory instrument for the rapid and accurate measurement of the refractive index of liquids.[1]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (circulator)

-

Light source (typically a sodium lamp or a white light source with a compensator)

-

Dropper or pipette

-

The liquid sample (this compound)

-

Calibration standard (e.g., distilled water)

Procedure:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index at a specific temperature (e.g., distilled water at 20 °C).

-

Temperature Control: Connect the refractometer prisms to a constant temperature water bath set to the desired temperature (e.g., 20 °C) and allow the instrument to equilibrate.

-

Sample Application: Open the prism assembly of the refractometer. Using a clean dropper, place a few drops of the liquid sample onto the surface of the lower prism.

-

Prism Closure: Gently close the prism assembly, ensuring the liquid spreads evenly between the two prisms without forming air bubbles.

-

Field of View Adjustment: Look through the eyepiece and adjust the light source and mirror to obtain optimal illumination.

-

Boundary Line Focusing: Turn the coarse adjustment knob until the boundary line between the light and dark fields becomes visible.

-

Achromatization: If using a white light source, adjust the chromatic dispersion compensator to eliminate any color fringes and obtain a sharp, black-and-white boundary line.

-

Measurement: Adjust the fine adjustment knob to bring the boundary line exactly to the center of the crosshairs in the eyepiece.

-

Reading the Value: Read the refractive index value from the instrument's scale.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical compound and its experimentally determined physical properties.

Caption: Relationship between the compound and its measured properties.

References

Spectroscopic Profile of Ethyl 2-ethoxy-2-iminoacetate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Ethyl 2-ethoxy-2-iminoacetate (CAS No. 816-27-3), a valuable intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a predictive framework for the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of published experimental spectra for this specific molecule, this guide synthesizes data from analogous compounds and established spectroscopic principles to present a reliable analytical profile.

Predicted Spectroscopic Data

The following tables summarize the anticipated ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are based on the typical chemical shifts and absorption frequencies for the functional groups present in the molecule, including two distinct ethoxy groups, an imine, and an ester moiety.

Table 1: Predicted ¹H NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | Quartet | 2H | -O-CH₂ -CH₃ (ester) |

| ~4.10 | Quartet | 2H | -O-CH₂ -CH₃ (ethoxy) |

| ~1.30 | Triplet | 3H | -O-CH₂-CH₃ (ester) |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ (ethoxy) |

| ~8.0-9.0 | Singlet (broad) | 1H | =NH |

Note: The imine proton (=NH) is expected to be a broad singlet and its chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165-175 | C =O (ester) |

| ~150-160 | C =N (imine) |

| ~61 | -O-CH₂ -CH₃ (ester) |

| ~60 | -O-CH₂ -CH₃ (ethoxy) |

| ~14 | -O-CH₂-CH₃ (ester) |

| ~14 | -O-CH₂-CH₃ (ethoxy) |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3300-3400 | Medium, Broad | N-H | Stretch |

| ~2850-2990 | Medium-Strong | C-H (sp³) | Stretch |

| ~1735-1750 | Strong | C=O (ester) | Stretch[1] |

| ~1640-1690 | Medium | C=N (imine) | Stretch[2] |

| ~1000-1300 | Strong | C-O (ester, ether) | Stretch[1] |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.[3]

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum to ensure that all carbon signals appear as singlets.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary to obtain a spectrum with a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used for acquiring IR spectra.

Sample Preparation (Thin Film Method for Liquids):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place one to two drops of liquid this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

Mount the sandwiched plates in the spectrometer's sample holder.

Data Acquisition:

-

Record a background spectrum of the empty spectrometer to account for atmospheric and instrumental absorptions.

-

Place the prepared sample in the spectrometer's beam path.

-

Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

Navigating the Stability of Ethyl 2-ethoxy-2-iminoacetate: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage conditions of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. This technical guide provides an in-depth overview of the known stability and storage parameters for Ethyl 2-ethoxy-2-iminoacetate (CAS No. 816-27-3), a versatile intermediate in organic synthesis.

This compound is a reactive compound whose stability is influenced by temperature, light, and moisture. Adherence to proper storage and handling protocols is crucial to prevent degradation and maintain its chemical purity. This document outlines the recommended conditions, potential degradation pathways, and methodologies for assessing the stability of this compound.

Recommended Storage and Handling

To maintain the integrity of this compound, it is essential to adhere to the following storage conditions as recommended by suppliers. These conditions are designed to minimize degradation from environmental factors.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a freezer at -20°C.[1][2][3] Some suppliers also list 2-8°C.[4] | Minimizes thermal degradation and slows down potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[1][3] | Prevents oxidation and reactions with atmospheric moisture. |

| Light | Keep in a dark place, protected from light.[1][3] | Avoids photolytic degradation. |

| Container | Keep container tightly closed in a dry and well-ventilated place.[3] | Prevents exposure to moisture and atmospheric contaminants. |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₆H₁₁NO₃ |

| Molecular Weight | 145.16 g/mol |

| Appearance | Liquid[1][2] |

| Density | 1.042 g/mL at 25 °C[1][2] |

| Refractive Index | n20/D 1.426[1][2] |

| Flash Point | 72.4 °C (162.3 °F)[2] |

Potential Degradation Pathways

While specific degradation products for this compound are not extensively documented in the public domain, based on its chemical structure containing ester and imine functionalities, hydrolysis is a primary anticipated degradation pathway. The presence of moisture can lead to the cleavage of the ester and imine bonds, resulting in the formation of corresponding carboxylic acids, alcohols, and ammonia.

Caption: Hypothetical hydrolytic degradation pathway of this compound.

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a forced degradation study coupled with a stability-indicating analytical method is recommended. The following protocols are illustrative and based on general guidelines for such studies.

Forced Degradation Study Protocol

A forced degradation study would subject the compound to various stress conditions to identify potential degradation products and pathways.

Caption: General workflow for a forced degradation study.

Stability-Indicating HPLC-UV Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common approach for developing a stability-indicating assay. The goal is to separate the parent compound from all potential degradation products.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (Illustrative): | Parameter | Condition | | :--- | :--- | | Column | C18, 250 mm x 4.6 mm, 5 µm | | Mobile Phase A | 0.1% Formic acid in Water | | Mobile Phase B | 0.1% Formic acid in Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 26 | 10 | | | 30 | 10 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 210 nm (or as determined by UV scan) | | Injection Volume | 10 µL |

Method Validation: The method would require validation according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose of quantifying the stability of this compound.

Conclusion

References

An In-depth Technical Guide to (2S)-2-amino-6-oxohexanoic acid (Allysine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2S)-2-amino-6-oxohexanoic acid, a pivotal, naturally occurring derivative of the amino acid lysine. Commonly known as Allysine, this molecule plays a crucial role in the structural integrity of the extracellular matrix (ECM) through its function as a key intermediate in the cross-linking of collagen and elastin. This document details the nomenclature, chemical and physical properties, biological significance, and relevant experimental protocols for the study of Allysine. A particular focus is placed on its enzymatic synthesis by lysyl oxidase and its role in the collagen cross-linking pathway, which is of significant interest in fields such as fibrosis, cancer metastasis, and connective tissue disorders.

Nomenclature and Identification

The compound with the molecular formula C6H11NO3 is most prominently identified in biological contexts as Allysine.

-

IUPAC Name: (2S)-2-amino-6-oxohexanoic acid[1]

-

Synonyms: L-Allysine, 6-oxo-L-norleucine, 2-aminoadipate semialdehyde, (2S)-2-azaniumyl-6-oxohexanoate, alpha-Aminoadipic delta-semialdehyde, 2-amino-5-formylvaleric acid[1]

-

CAS Number: 6665-12-9[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for Allysine is presented in the table below. It is important to note that the free form of allysine is unstable; these properties are computationally predicted or derived from experimental studies of its derivatives.[2]

| Property | Value | Source |

| Molecular Formula | C6H11NO3 | PubChem |

| Molecular Weight | 145.16 g/mol | PubChem[1] |

| Appearance | Solid (unstable) | HMDB[1], Wikipedia[2] |

| Density | 1.74 g/cm³ (predicted) | Wikipedia[2] |

| Boiling Point | 295.2 °C (predicted) | Wikipedia[2] |

| Flash Point | 132.3 °C (predicted) | Wikipedia[2] |

| XLogP3 | -3.2 | PubChem[1] |

| Monoisotopic Mass | 145.0739 Da | PubChemLite[3] |

Note: Experimental spectroscopic data for free Allysine is scarce due to its instability. Analysis is typically performed on derivatized forms.

Biological Significance and Signaling Pathways

Allysine is not incorporated into proteins during translation but is formed post-translationally from specific lysine residues in collagen and elastin.[2] This conversion is catalyzed by the copper-dependent enzyme, lysyl oxidase (LOX).[4][5]

The Lysyl Oxidase Pathway and Allysine Formation

The formation of Allysine is the initial and rate-limiting step in the covalent cross-linking of collagen and elastin, which is essential for the tensile strength and elasticity of connective tissues.[6][7] The enzymatic reaction occurs in the extracellular matrix.

Caption: Enzymatic conversion of a lysine residue to an allysine residue by lysyl oxidase.

Collagen Cross-Linking Pathway

Once formed, the aldehyde group of Allysine is highly reactive and spontaneously condenses with other allysine residues or with the ε-amino groups of other lysine or hydroxylysine residues on adjacent collagen molecules. This process forms stable intermolecular cross-links that are crucial for the integrity of collagen fibrils.

There are two primary pathways for collagen cross-linking initiated by lysyl oxidase: the allysine pathway, which predominates in skin and cornea, and the hydroxyallysine pathway, which is more common in most other connective tissues.[8][9]

Caption: Simplified workflow of allysine-mediated collagen cross-linking.

Experimental Protocols

Bio-inspired Chemical Synthesis of Allysine

A recent method allows for the chemical synthesis of Allysine via the selective oxidation of dimethyl lysine, mimicking the action of lysyl oxidase.[10][11] This is particularly useful for the late-stage functionalization of peptides.

Materials:

-

Dimethylated lysine-containing peptide

-

Oxidizing agent (e.g., as described in recent literature)[10]

-

Appropriate buffer system

-

HPLC for purification

-

Mass spectrometer for verification

Protocol:

-

Dissolve the dimethylated lysine-containing peptide in the appropriate buffer.

-

Add the oxidizing agent to the solution.

-

Incubate the reaction mixture under the conditions specified in the literature (e.g., time, temperature).[10]

-

Monitor the reaction progress using analytical HPLC and mass spectrometry.

-

Upon completion, purify the allysine-containing peptide using preparative HPLC.

-

Confirm the identity and purity of the product by mass spectrometry.

Quantification of Allysine in Tissue Samples by HPLC

Quantifying Allysine in biological samples is challenging due to its reactivity. A common method involves derivatization followed by HPLC analysis. The following is a generalized protocol based on derivatization with p-cresol.[3]

Materials:

-

Tissue homogenate

-

6N HCl

-

p-cresol

-

HPLC system with a UV detector

-

Reverse-phase C18 column

Protocol:

-

To the tissue homogenate, add 6N HCl containing 5% (w/v) p-cresol.

-

Hydrolyze the sample at 110°C for 48 hours. This process both hydrolyzes the protein and derivatizes the allysine to a stable bis-p-cresol adduct.[3]

-

After cooling, filter the hydrolysate.

-

Analyze the sample using a reverse-phase HPLC system with UV detection.

-

The bis-p-cresol derivative of allysine can be identified and quantified based on its retention time and comparison to a standard curve. The lower limit of detection for this derivative is approximately 58 pmol.[3]

Conclusion

Allysine, or (2S)-2-amino-6-oxohexanoic acid, is a critical molecule in the biology of the extracellular matrix. Its formation, catalyzed by lysyl oxidase, and its subsequent reactions to form collagen and elastin cross-links are fundamental to the structural integrity of connective tissues. The dysregulation of allysine production is implicated in numerous diseases, making it a key target for drug development and a valuable biomarker. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the roles of allysine in health and disease.

References

- 1. Allysine | C6H11NO3 | CID 160603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Allysine - Wikipedia [en.wikipedia.org]

- 3. High-performance liquid chromatographic quantification of allysine as bis-p-cresol derivative in elastin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lysyl oxidase - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Lysine hydroxylation and cross-linking of collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The cross-linking of collagen and elastin: enzymatic conversion of lysine in peptide linkage to alpha-aminoadipic-delta-semialdehyde (allysine) by an extract from bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. annualreviews.org [annualreviews.org]

- 9. Analyses of lysine aldehyde cross-linking in collagen reveal that the mature cross-link histidinohydroxylysinonorleucine is an artifact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 2-ethoxy-2-iminoacetate: A Technical Guide for Chemical and Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-ethoxy-2-iminoacetate is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds that form the core of many pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its reactivity. While its direct mechanism of action in biochemical pathways is not extensively documented, its role as a precursor for bioactive molecules, such as kinase inhibitors, underscores its importance in medicinal chemistry and drug discovery. This document aims to serve as a valuable resource for researchers utilizing this compound in their synthetic endeavors.

Chemical and Physical Properties

This compound, with the CAS number 816-27-3, is a liquid at room temperature.[1] Its molecular formula is C6H11NO3, and it has a molecular weight of 145.16 g/mol .[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C6H11NO3 | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| CAS Number | 816-27-3 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.042 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.426 | [1] |

| Boiling Point | 151.1 ± 23.0 °C at 760 mmHg | [3] |

| Flash Point | 72.4 °C (162.3 °F) | |

| LogP | 0.80 | [3] |

| Storage Temperature | -20°C | [1] |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl cyanoformate with ethanol in the presence of a base.[1] This reaction is generally carried out under reflux conditions.

Experimental Protocol: General Synthesis

Materials:

-

Ethyl cyanoformate

-

Ethanol

-

Base (e.g., sodium ethoxide, potassium carbonate)

-

Anhydrous solvent (e.g., diethyl ether)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoformate in an excess of absolute ethanol.

-

Add a catalytic amount of a suitable base (e.g., sodium ethoxide).

-

Heat the reaction mixture to reflux (approximately 70–100 °C) and maintain for several hours.[1]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., thin-layer chromatography or gas chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the base with a suitable acid.

-

Remove the ethanol under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Synthesis of this compound.

Reactivity and Applications in Medicinal Chemistry

This compound is a valuable building block in organic synthesis due to its reactive imino and ester functional groups. The imino group can act as a nucleophile or be subjected to addition reactions, while the ester groups can undergo hydrolysis or amidation. Its primary application lies in the synthesis of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.[1]

The electrophilic nature of the imine carbon makes it susceptible to nucleophilic attack, a key step in the formation of various heterocyclic rings. For instance, it is used as a precursor for the synthesis of kinase inhibitors, which are crucial in cancer therapy.[1]

General reactivity leading to heterocycles.

Role in Biochemical Pathways: An Indirect Contribution

Direct evidence for the mechanism of action of this compound in specific biochemical pathways is limited. Its significance in biochemistry and drug discovery is primarily indirect, stemming from its use as a synthetic intermediate for creating more complex, biologically active molecules. The imino group is thought to be critical for influencing enzyme activity through non-covalent interactions in the resulting compounds.[1] Researchers can utilize this compound to synthesize libraries of compounds for screening against various biological targets.

Role in a typical drug discovery workflow.

Conclusion

This compound is a chemical intermediate of considerable importance in the pharmaceutical and chemical industries. While a detailed understanding of its direct biochemical interactions is yet to be fully elucidated, its utility in the synthesis of medicinally relevant heterocyclic compounds is well-established. This guide provides essential information for researchers working with this compound, summarizing its properties, synthesis, and key applications in the pursuit of novel therapeutics.

References

An In-depth Technical Guide to Ethyl 2-ethoxy-2-iminoacetate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-ethoxy-2-iminoacetate is a versatile bifunctional organic compound that has carved a niche for itself as a valuable intermediate in the synthesis of a wide array of heterocyclic compounds, particularly in the realm of medicinal chemistry and drug development. Its unique structure, featuring both an iminoester and an ester functional group, provides a reactive scaffold for the construction of complex molecular architectures. This technical guide delves into the discovery, historical development, key synthetic methodologies, and significant applications of this compound, offering a comprehensive resource for researchers in the field.

Discovery and Historical Development

This compound emerged as a significant synthetic building block in the mid-20th century, coinciding with the burgeoning field of heterocyclic chemistry. While precise discovery records are not extensively documented in modern databases, its conceptual origins can be traced back to the discovery of the Pinner reaction by Adolf Pinner in 1877.[1] The Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), laid the fundamental groundwork for the synthesis of compounds like this compound.[1]

The historical development of this compound is intrinsically linked to its utility as a precursor for nitrogen-containing heterocycles. Initially an academic curiosity, its value grew as the demand for novel scaffolds in pharmaceutical research expanded. By the late 20th century, the compound had transitioned from a laboratory-scale reagent to a commercially available intermediate, solidifying its importance in both academic and industrial synthetic chemistry. Its inclusion in numerous patents underscores its role as a key component in the synthesis of proprietary drug candidates.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis. The following tables summarize key quantitative data for the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 816-27-3 | [2][3] |

| Molecular Formula | C₆H₁₁NO₃ | [2][3] |

| Molecular Weight | 145.16 g/mol | [2][3] |

| Appearance | Liquid | [2] |

| Density | 1.042 g/mL at 25 °C | [2][4] |

| Refractive Index (n20/D) | 1.426 | [2][4] |

| Boiling Point | Not available | |

| Flash Point | 72.4 °C (162.3 °F) | [4] |

| Storage Temperature | -20°C | [2][4] |

Table 2: Spectroscopic Data for this compound (Predicted/Typical)

| Spectroscopy | Peak Assignment | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR | -CH₃ (ethoxy) | ~1.3 ppm (triplet) |

| -CH₂- (ethoxy) | ~4.3 ppm (quartet) | |

| =NH | Broad singlet | |

| ¹³C NMR | -CH₃ (ethoxy) | ~14 ppm |

| -CH₂- (ethoxy) | ~62 ppm | |

| C=N | ~160 ppm | |

| C=O | ~165 ppm | |

| IR Spectroscopy | N-H stretch | ~3300-3500 cm⁻¹ |

| C-H stretch (aliphatic) | ~2850-3000 cm⁻¹ | |

| C=O stretch (ester) | ~1730-1750 cm⁻¹ | |

| C=N stretch | ~1650-1680 cm⁻¹ |

Note: The spectroscopic data presented is based on typical values for the functional groups present in the molecule and may vary depending on the solvent and experimental conditions.

Synthesis of this compound

The primary and most established method for the synthesis of this compound and its hydrochloride salt is the Pinner reaction.[1] This reaction typically involves the treatment of an appropriate nitrile with an alcohol in the presence of a strong acid, such as hydrogen chloride.

Pinner Reaction Mechanism

The mechanism of the Pinner reaction commences with the protonation of the nitrile by the acid catalyst, which activates the nitrile carbon for nucleophilic attack by the alcohol. The resulting intermediate then undergoes a proton transfer to yield the imino ester salt, commonly referred to as a Pinner salt.

References

Methodological & Application

Application Notes and Protocols for the Use of Ethyl 2-ethoxy-2-iminoacetate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of ethyl 2-ethoxy-2-iminoacetate as a versatile building block in the synthesis of various nitrogen-containing heterocycles. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways to facilitate its application in research and drug development.

Introduction

This compound, a bifunctional reagent containing both an imino and an ester group, is a valuable precursor for the construction of diverse heterocyclic scaffolds. Its reactivity with various dinucleophiles allows for the efficient synthesis of heterocycles such as 1,2,4-triazoles, which are prevalent in many biologically active compounds and approved pharmaceuticals. These notes will primarily focus on the synthesis of 5-substituted-1,2,4-triazole-3-carboxylates, a class of compounds with significant potential in medicinal chemistry.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 816-27-3 |

| Molecular Formula | C₆H₁₁NO₃ |

| Molecular Weight | 145.16 g/mol |

| Appearance | Liquid |

| Density | 1.042 g/mL at 25 °C[1] |

| Refractive Index | 1.426 at 20 °C[1] |

| Storage | Store at -20°C in a dark place under an inert atmosphere[1] |

Synthesis of 5-Substituted-1,2,4-triazole-3-carboxylates

The reaction of this compound with acylhydrazides provides a reliable method for the synthesis of 5-substituted-1,2,4-triazole-3-carboxylates. The process typically involves two main steps: the formation of an N-acylamidrazone intermediate, followed by a cyclization reaction.

General Reaction Scheme

The overall transformation can be depicted as follows:

Caption: General reaction scheme for the synthesis of 5-substituted-1,2,4-triazole-3-carboxylates.

Experimental Protocols

Protocol 1: Two-Step Synthesis of Ethyl 5-Aryl-1H-1,2,4-triazole-3-carboxylates

This protocol is a two-step procedure involving the isolation of the intermediate ethyl 2-(2-aroylhydrazono)-2-aminoacetate, followed by thermal cyclization.

Step 1: Synthesis of Ethyl 2-(2-aroylhydrazono)-2-aminoacetate Intermediate

-

To a stirred solution of the appropriate aroylhydrazide (1.0 eq) in ethanol, add triethylamine (1.1 eq).

-

To this mixture, add a solution of this compound hydrochloride (1.05 eq) in ethanol dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude intermediate can be purified by recrystallization from a suitable solvent (e.g., ethanol) or used directly in the next step.

Step 2: Thermal Cyclization to Ethyl 5-Aryl-1H-1,2,4-triazole-3-carboxylate

-

Suspend the crude or purified ethyl 2-(2-aroylhydrazono)-2-aminoacetate intermediate in diphenyl ether.

-

Heat the mixture to reflux (approximately 250-260 °C) for a short period (typically 1-5 minutes).

-

Monitor the completion of the cyclization by TLC.

-

Cool the reaction mixture to room temperature.

-

Add hexane to precipitate the product.

-

Collect the solid product by filtration, wash with hexane, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., toluene).

Protocol 2: One-Pot Synthesis of Ethyl 5-Substituted-1H-1,2,4-triazole-3-carboxylates

This protocol describes a more streamlined one-pot synthesis without the isolation of the intermediate.

-

Dissolve the acylhydrazide (1.0 eq) and this compound hydrochloride (1.05 eq) in a suitable high-boiling solvent such as diphenyl ether.

-

Add a base, such as triethylamine (1.1 eq), to the mixture.

-

Heat the reaction mixture to reflux (approximately 250-260 °C) and maintain for 1-2 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with a non-polar solvent like hexane to precipitate the triazole product.

-

Filter the solid, wash thoroughly with hexane, and dry under vacuum.

-

Recrystallize the crude product from an appropriate solvent to obtain the pure 5-substituted-1,2,4-triazole-3-carboxylate.

Reaction Data

The following table summarizes typical reaction conditions and yields for the synthesis of various 5-substituted-1,2,4-triazole-3-carboxylates.

| Substituent (R) | Method | Reaction Time | Yield (%) |

| Phenyl | Two-Step | 12 h (Step 1), 1 min (Step 2) | 75-85 |

| 4-Methylphenyl | Two-Step | 12 h (Step 1), 1 min (Step 2) | 80-89 |

| 4-Chlorophenyl | Two-Step | 12 h (Step 1), 1 min (Step 2) | 70-80 |

| 2-Aminophenyl | Two-Step | 12 h (Step 1), 1 min (Step 2) | 65-75 |

| Methyl | One-Pot | 1.5 h | 50-60 |

| Ethyl | One-Pot | 1.5 h | 55-65 |

Reaction Workflow and Logic

The synthesis of 1,2,4-triazoles from this compound follows a logical sequence of chemical transformations. The workflow diagram below illustrates the key stages of the two-step synthetic process.

Caption: Workflow for the two-step synthesis of ethyl 5-aryl-1H-1,2,4-triazole-3-carboxylates.

Application in Broader Heterocyclic Synthesis

While the synthesis of 1,2,4-triazoles is a well-established application, this compound can theoretically react with other dinucleophiles to form a variety of other heterocyclic systems. However, specific and detailed protocols for these transformations are less commonly reported in the literature. Below are proposed reaction pathways for the synthesis of other important heterocycles.

-

Pyrimidines: Reaction with amidines could potentially lead to the formation of substituted pyrimidines.

-

Oxadiazoles: Cyclocondensation with hydroxylamine could theoretically yield oxadiazole derivatives.

-

Thiazoles: Reaction with thiourea could be a potential route to aminothiazole derivatives.

Further research and methods development are required to establish efficient and high-yielding protocols for these potential applications.

Safety Information

This compound is harmful if swallowed.[2] It is a combustible liquid.[2] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of 5-substituted-1,2,4-triazole-3-carboxylates. The protocols provided herein offer robust and reproducible methods for obtaining these valuable heterocyclic compounds. While its application in the synthesis of other heterocyclic systems is less documented, its reactivity profile suggests significant potential for further exploration in the development of novel synthetic methodologies for a wide range of drug-like molecules.

References

Application Notes: Ethyl 2-Ethoxy-2-iminoacetate as a Versatile Reagent for 1,2,4-Triazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-ethoxy-2-iminoacetate has emerged as a valuable and versatile reagent in the synthesis of 1,2,4-triazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a privileged structure found in a wide array of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, anticancer, and anti-inflammatory properties. This is attributed to the unique physicochemical properties of the triazole ring, which can participate in hydrogen bonding, dipole-dipole interactions, and coordination with biological targets. The use of this compound offers a reliable and efficient pathway to construct substituted 1,2,4-triazoles, making it a crucial tool for the exploration of novel drug candidates.

This application note provides a detailed overview of the synthesis of 1,2,4-triazoles using this compound, focusing on a two-step methodology for the preparation of polycyclic 1,2,4-triazoles from lactams. Detailed experimental protocols, quantitative data, and visual representations of the reaction pathways are presented to facilitate its application in a research and development setting.

Synthetic Approach

A notable application of this compound is in the two-step synthesis of polycyclic 1,2,4-triazoles from readily available lactams. This method, highlighted by Nguyen and Hong, involves an initial N-amination of the lactam followed by a cyclocondensation reaction with this compound.[1] This approach allows for the creation of semi-saturated triazoles with varying functional groups and ring sizes.[1]

The overall synthetic strategy can be visualized as a two-stage process, beginning with the activation of a lactam and culminating in the formation of the fused triazole ring system.

Caption: Two-step synthesis of polycyclic 1,2,4-triazoles.

Reaction Mechanism

The core of the synthesis lies in the cyclocondensation of the N-amino lactam with this compound. The reaction proceeds through the nucleophilic attack of the exocyclic amino group of the N-amino lactam onto the imino carbon of this compound. This is followed by an intramolecular cyclization and subsequent elimination of ethanol and water to afford the aromatic 1,2,4-triazole ring.

Caption: Generalized mechanism of 1,2,4-triazole formation.

Experimental Protocols

While the specific experimental details from the original research by Nguyen and Hong are not publicly available in the reviewed literature, a general protocol for the cyclocondensation step can be inferred from standard organic synthesis practices for similar transformations. The following are generalized protocols that researchers can adapt and optimize for their specific substrates.

Protocol 1: General Procedure for the Synthesis of Polycyclic 1,2,4-Triazoles

This protocol outlines the cyclocondensation of an N-amino lactam with this compound.

Materials:

-

N-Amino lactam derivative (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Anhydrous solvent (e.g., ethanol, isopropanol, or toluene)

-

Acid or base catalyst (optional, e.g., acetic acid or sodium ethoxide)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of the N-amino lactam in the chosen anhydrous solvent, add this compound under an inert atmosphere.

-

If a catalyst is used, it should be added at this stage.

-

The reaction mixture is then heated to reflux for a period of 4 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system.

Quantitative Data

The yields of polycyclic 1,2,4-triazoles synthesized via this method are generally reported to be moderate to good, although specific quantitative data from a primary source is not available in the reviewed literature. The table below is a template for researchers to populate with their experimental data for comparison.

| Entry | Lactam Substrate | N-Amino Lactam Yield (%) | 1,2,4-Triazole Product | Cyclocondensation Yield (%) | Melting Point (°C) |

| 1 | |||||

| 2 | |||||

| 3 |

Applications in Drug Development

The 1,2,4-triazole moiety is a key pharmacophore in numerous approved drugs. Its ability to act as a bioisostere for amide and ester groups, coupled with its metabolic stability and capacity for diverse molecular interactions, makes it a highly attractive scaffold in drug design. The synthesis of novel polycyclic 1,2,4-triazoles using this compound opens up new avenues for the development of therapeutics targeting a range of diseases.

References

Applications of Ethyl 2-ethoxy-2-iminoacetate in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-ethoxy-2-iminoacetate is a versatile and highly reactive reagent that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds, which are foundational structures in many pharmaceutical agents. Its bifunctional nature, possessing both an imino and an ester group, allows for facile construction of complex molecular architectures, particularly nitrogen-containing heterocycles like triazoles and pyrimidines. These heterocycles are core components of numerous drugs, including antiviral, anticancer, and kinase inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

Key Applications in Pharmaceutical Intermediate Synthesis

This compound is primarily utilized in cyclocondensation reactions to form five- and six-membered heterocyclic rings. Its reactivity makes it an indispensable tool for medicinal chemists in the development of novel therapeutic agents.[1]

Synthesis of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates

Application: 1,2,4-triazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a broad range of biological activities, including antiviral and anticancer properties.[1] For instance, the well-known antiviral drug Ribavirin is a 1,2,4-triazole-3-carboxamide derivative. The synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates from this compound provides a direct route to valuable intermediates for the development of such therapeutic agents.

Reaction Scheme:

The synthesis involves a two-step, one-pot reaction. First, the reaction of a carboxylic acid hydrazide with this compound (referred to as ethyl carbethoxyformimidate) forms an N-acylamidrazone intermediate. This intermediate then undergoes thermal cyclization to yield the desired 5-substituted ethyl 1,2,4-triazole-3-carboxylate.[2]

Caption: General reaction scheme for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates.

Quantitative Data:

The following table summarizes the yields of various 5-substituted ethyl 1,2,4-triazole-3-carboxylates synthesized using this method.[2]

| Substituent (R) | Product | Yield (%) |

| H | Ethyl 1H-1,2,4-triazole-3-carboxylate | 71 |

| CH3 | Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate | 75 |

| C2H5 | Ethyl 5-ethyl-1H-1,2,4-triazole-3-carboxylate | 73 |

| C6H5 | Ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate | 82 |

| 4-CH3-C6H4 | Ethyl 5-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylate | 85 |

| 4-CH3O-C6H4 | Ethyl 5-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate | 88 |

| 4-Cl-C6H4 | Ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate | 81 |

| 4-Br-C6H4 | Ethyl 5-(4-bromophenyl)-1H-1,2,4-triazole-3-carboxylate | 79 |

| 4-NO2-C6H4 | Ethyl 5-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate | 74 |

Experimental Protocol: General Procedure for the Synthesis of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates [2]